

Application Notes and Protocols for Octyl 2methylisocrotonate in Organic Synthesis

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Compound of Interest		
Compound Name:	Octyl 2-methylisocrotonate	
Cat. No.:	B15177426	Get Quote

Disclaimer: Direct experimental data on the applications of **Octyl 2-methylisocrotonate** in organic synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α,β -unsaturated esters and are provided as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

Octyl 2-methylisocrotonate is an α,β -unsaturated ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a Michael acceptor and a dienophile, allows it to participate in a variety of carbon-carbon bond-forming reactions. These characteristics make it a valuable precursor for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document outlines potential synthetic applications of Octyl 2-methylisocrotonate, complete with detailed theoretical protocols and visualizations of key reaction pathways.

Synthesis of Octyl 2-methylisocrotonate

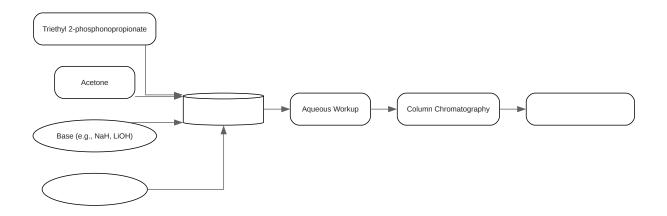
The synthesis of **Octyl 2-methylisocrotonate** can be effectively achieved via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction



The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.[1] For the synthesis of **Octyl 2-methylisocrotonate**, this would involve the reaction of a phosphonate ester with a ketone.

Workflow for the Horner-Wadsworth-Emmons Reaction:



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Caption: Workflow for the synthesis of **Octyl 2-methylisocrotonate** via the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Hypothetical):

- To a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
- Stir the mixture at 0 °C for 30 minutes, then add acetone (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.



- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl ester.
- Transesterification with octanol under acidic or basic conditions would yield Octyl 2methylisocrotonate.

Table 1: Reported Yields for HWE Reactions of α-Substituted Phosphonates with Aldehydes

Phospho nate Reagent	Aldehyde	Base	Solvent	E/Z Ratio	Yield (%)	Referenc e
Triethyl 2- phosphono propionate	Aromatic Aldehydes	LiOH·H₂O	None	95:5 - 99:1	83-97	[2]
Ethyl 2- (diisopropyl phosphono)propionate	Aliphatic Aldehydes	LiOH·H₂O	None	97:3 - 98:2	High	[2]
Triisopropy I 2- phosphono propionate	α- Branched Aldehydes	Ba(OH)2·8 H2O	None	98:2 - >99:1	High	[2]

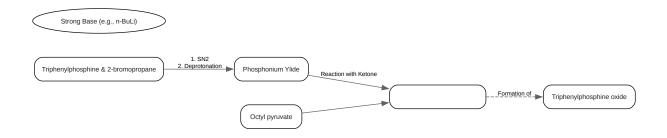
Note: Data is for analogous reactions and serves as a predictive guide.

Wittig Reaction

The Wittig reaction provides an alternative route to alkenes from aldehydes or ketones and a phosphonium ylide.[3]

Reaction Pathway for the Wittig Reaction:





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Caption: Synthesis of Octyl 2-methylisocrotonate via the Wittig reaction.

Experimental Protocol (Hypothetical):

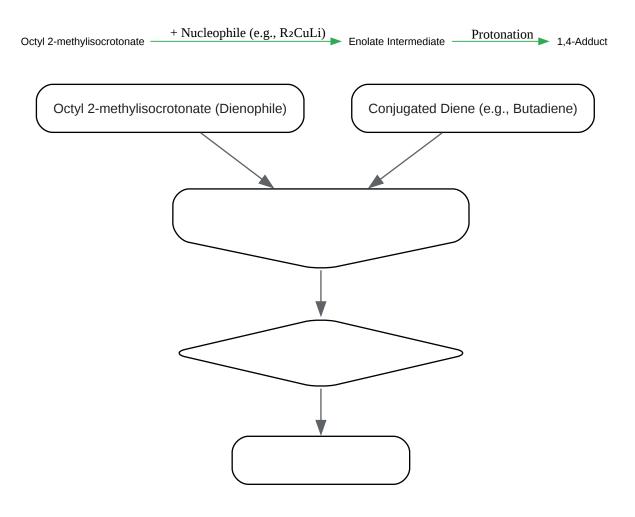
- Prepare the phosphonium ylide by reacting triphenylphosphine with 2-bromopropane followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent.
- To the resulting ylide solution at -78 °C, add octyl pyruvate (1.0 eq).
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify by column chromatography to isolate **Octyl 2-methylisocrotonate**.

Applications in Carbon-Carbon Bond Formation Michael Addition

As a Michael acceptor, **Octyl 2-methylisocrotonate** can undergo conjugate addition with a wide range of nucleophiles. This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

General Scheme for Michael Addition:





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References

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